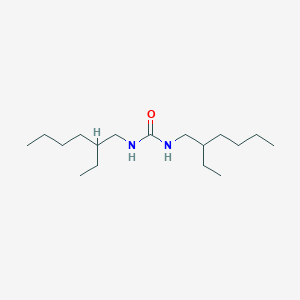
N,N'-Bis(2-ethylhexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-ethylhexyl)urea is an organic compound that belongs to the class of ureas. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atoms of the urea moiety. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-ethylhexyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild, efficient, and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Bis(2-ethylhexyl)urea often involves the reaction of 2-ethylhexylamine with urea under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2-ethylhexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: N,N’-Bis(2-ethylhexyl)urea can participate in substitution reactions where one or both of the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-ethylhexyl)urea has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: This compound has been investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, particularly in drug delivery systems.
Industry: N,N’-Bis(2-ethylhexyl)urea is used in the production of polymers and as an additive in various industrial processes
Wirkmechanismus
The mechanism by which N,N’-Bis(2-ethylhexyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-ethylhexyl)acetamide: This compound is similar in structure but contains an acetamide group instead of a urea moiety.
N,N’-Bis(2-ethylhexyl)perylene-3,4,9,10-tetracarboxylic diimide: Another related compound used in photoelectrochemical applications
Uniqueness
N,N’-Bis(2-ethylhexyl)urea is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form hydrogen bonds and its solubility in nonpolar solvents make it particularly valuable in supramolecular chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
182347-19-9 |
|---|---|
Molekularformel |
C17H36N2O |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
1,3-bis(2-ethylhexyl)urea |
InChI |
InChI=1S/C17H36N2O/c1-5-9-11-15(7-3)13-18-17(20)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H2,18,19,20) |
InChI-Schlüssel |
XYTJQLPXUDAEMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC(=O)NCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



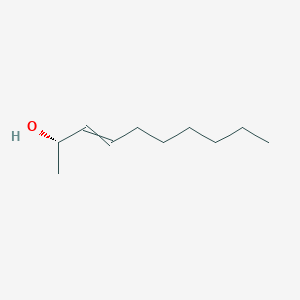
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
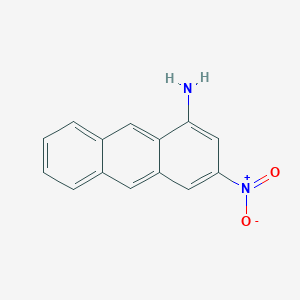
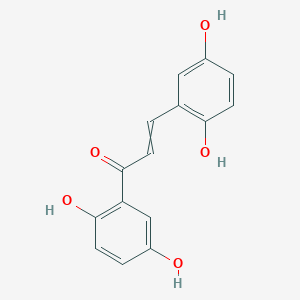
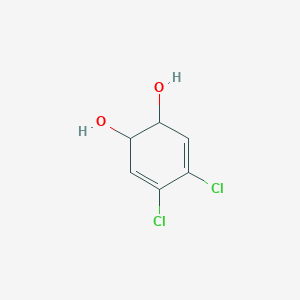
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)

![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
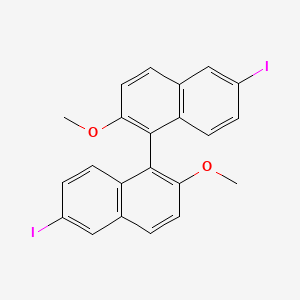
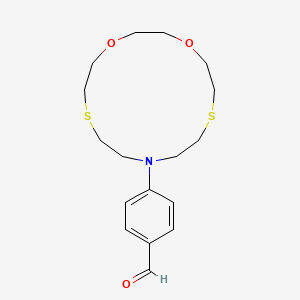
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
